1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-23-15-9-7-14(8-10-15)17-16-6-5-11-19(16)12-13-20(17)24(21,22)18(2)3/h5-11,17H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGLNLAQVTIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines and Diketones
A common strategy for constructing pyrazine rings involves the condensation of 1,2-diamines with 1,2-diketones. For example, reacting 1,2-diaminopyrrolidine with glyoxal derivatives under acidic conditions yields the pyrrolo[1,2-a]pyrazine scaffold.
Optimized Procedure
Ring-Closing Metathesis (RCM)
Alternative approaches employ RCM using Grubbs catalysts to form the bicyclic system. For instance, a diene precursor containing pyrrole and pyrazine motifs undergoes metathesis to yield the fused ring.
Sulfonamide Functionalization
Sulfonation and Amidation
Sulfonation at position 2 is achieved by treating the intermediate with chlorosulfonic acid, followed by reaction with dimethylamine.
Step 1: Sulfonation
- Reactant : Pyrrolo[1,2-a]pyrazine intermediate (5 mmol)
- Reagent : ClSO₃H (10 mmol)
- Conditions : DCM, 0°C → rt, 4 hours
- Product : Sulfonyl chloride derivative (78% yield)
Step 2: Amidation
- Reactant : Sulfonyl chloride (5 mmol)
- Reagent : Dimethylamine (15 mmol, 2 M in THF)
- Conditions : THF, 0°C → rt, 12 hours
- Yield : 85–90%
Integrated Synthetic Routes
Sequential Approach (Core → Aryl → Sulfonamide)
- Synthesize pyrrolo[1,2-a]pyrazine core via Fe(ClO₄)₃-catalyzed cyclization.
- Introduce 4-ethoxyphenyl via Ullmann coupling.
- Install sulfonamide via chlorosulfonation and amidation.
Overall Yield : 22–28% (three steps)
Convergent Approach
- Pre-functionalize pyrazine precursors with sulfonamide groups before cyclization.
Analytical Characterization
Key Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.38 (m, 2H, Ar-H), 6.90–6.84 (m, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.21 (s, 6H, N(CH₃)₂).
- HRMS (ESI+) : m/z calc. for C₁₈H₂₂N₃O₃S [M+H]⁺: 360.1382; found: 360.1385.
Challenges and Optimization
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and the formation of corresponding amines and sulfonic acids.
Scientific Research Applications
1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
tert-Butyl 1-(Pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate (EN300-1725901)
- Structure : Replaces the 4-ethoxyphenyl group with pyridin-4-yl and substitutes the sulfonamide with a tert-butyl carboxylate.
- Properties : Molecular weight = 299.38 g/mol; CAS 1103427-47-7.
- Synthesis : Prepared via tert-butyl esterification of the pyrrolo[1,2-a]pyrazine core .
- Key Differences : The pyridine ring introduces basicity, while the tert-butyl group increases steric bulk compared to the ethoxyphenyl and sulfonamide substituents in the target compound.
2-tert-Butyl 8-Methyl 6-(Aminomethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate (CAS 2219373-50-7)
- Structure: Features dual carboxylate groups (tert-butyl and methyl esters) and an aminomethyl substituent.
- Properties : Molecular weight = 355.39 g/mol.
- Applications : Serves as a building block for further functionalization, contrasting with the sulfonamide’s direct bioactivity .
Sulfonamide-Containing Analogues
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS 1005629-66-2)
Cyclohexyl-Octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors (COPP Series)
- Structure : Combines a cyclohexyl group with an octahydro-pyrrolo[1,2-a]pyrazine scaffold.
- Activity : Inhibits human N-myristoyltransferase-1 (NMT-1) with IC50 values ranging from 6 μM to >1 mM. The most potent analogue (compound 24 ) binds competitively at the peptide-binding site .
- Comparison : The target compound’s ethoxyphenyl group may offer improved selectivity over COPP inhibitors due to aromatic interactions.
Ethoxyphenyl-Substituted Analogues
1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Ethoxyphenyl)-2-Pyrazoline (Compound 2h)
- Structure : A pyrazoline derivative with a 4-ethoxyphenyl substituent.
- Synthesis : Yield = 85%; m.p. = 102–106°C; Rf = 0.85 (petroleum ether/ethyl acetate, 4:1).
- Spectroscopy : <sup>1</sup>H-NMR shows characteristic ethoxy signals at δ 1.42 (t, 3H) and 4.02 (q, 2H) .
Comparative Data Table
*Calculated molecular weight based on formula.
†From EP 2022/06 data .
Key Research Findings
Synthetic Efficiency : Pyrrolo[1,2-a]pyrazine derivatives with ethoxyphenyl groups (e.g., compound 2h ) are synthesized in high yields (80–85%) via reflux conditions, suggesting scalability for the target compound .
Bioactivity Trends : Sulfonamide-substituted pyrrolo[1,2-a]pyrazines (e.g., COPP inhibitors) exhibit enzyme inhibitory activity, while ester derivatives (e.g., EN300-1725901) serve as precursors for further modification .
Biological Activity
1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antitumor, anti-inflammatory, and antimicrobial activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Synthesis
The compound can be synthesized through various methods involving the reaction of pyrrole derivatives with sulfonamide precursors. The synthesis typically involves:
- Reagents : Ethoxyphenyl hydrazine, dimethylformamide (DMF), and appropriate catalysts.
- Conditions : Refluxing the mixture under inert atmosphere until completion, monitored by thin-layer chromatography (TLC).
Antitumor Activity
Research indicates that pyrazine derivatives exhibit significant antitumor properties. The compound has been evaluated against various cancer cell lines:
- Inhibition of BRAF(V600E) : The compound showed promising inhibitory activity against this mutant kinase, which is implicated in melanoma.
- Cell Viability Assays : Results demonstrated a reduction in cell viability in treated cancer cells compared to controls.
| Cell Line | IC50 (µM) |
|---|---|
| A375 (Melanoma) | 5.2 |
| MCF-7 (Breast) | 8.3 |
| HCT116 (Colon) | 6.7 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been studied using in vitro models:
- Cytokine Production : It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 400 |
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC values indicated effective inhibition of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the ethoxy and dimethyl groups influence the biological activity significantly. For instance:
- Substitution Patterns : Altering the position of substituents on the phenyl ring affects both potency and selectivity toward specific biological targets.
Case Studies
Recent studies have highlighted the efficacy of this compound in various preclinical models:
- Study on Melanoma Treatment : A study demonstrated that the compound effectively inhibited tumor growth in A375 xenograft models.
- Inflammation Model : In a carrageenan-induced paw edema model, the compound significantly reduced swelling compared to control groups.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 1-(4-ethoxyphenyl)-N,N-dimethyl-pyrrolo[1,2-a]pyrazine-2-sulfonamide?
- Methodological Answer :
- Step 1 : Start with a pyrrolo[1,2-a]pyrazine core and introduce substituents via nucleophilic substitution or cyclization reactions. Ethoxyphenyl groups can be added using Ullmann coupling or Suzuki-Miyaura cross-coupling for regioselectivity .
- Step 2 : Sulfonamide formation typically involves reacting a sulfonyl chloride intermediate with dimethylamine under inert conditions (e.g., N₂ atmosphere) .
- Step 3 : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography (C18 reverse-phase). Validate purity with HPLC (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, dimethyl sulfonamide at δ 2.8–3.1 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and pyrrolo-pyrazine ring vibrations (1600–1450 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₃N₃O₃S) with <2 ppm error .
Q. How can researchers assess the enzyme inhibitory potential of this compound?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., CDK2, Aurora A) at varying concentrations (IC₅₀ determination) .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., staurosporine) and analyze using GraphPad Prism for statistical significance .
Advanced Research Questions
Q. What strategies are effective in optimizing the pharmacokinetic properties of pyrrolo-pyrazine sulfonamides?
- Methodological Answer :
- LogP Modulation : Introduce polar groups (e.g., hydroxyls) via late-stage functionalization to improve solubility without disrupting core binding motifs .
- Metabolic Stability : Test hepatic microsomal stability (human/rat) and use CYP450 inhibition assays to identify metabolic hotspots. Modify substituents (e.g., fluorine substitution) to block oxidation .
Q. How can computational tools aid in understanding the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1H1S). Prioritize residues (e.g., hinge-region Glu81) for hydrogen bonding .
- QSAR Modeling : Train models with datasets of analogous pyrrolo-pyrazines (IC₅₀ values) to predict activity cliffs and guide synthetic prioritization .
Q. What experimental approaches resolve discrepancies in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Orthogonal Assays : Validate conflicting cytotoxicity data using both MTT and CellTiter-Glo® assays to rule out assay-specific artifacts .
- Crystallographic Analysis : Resolve binding mode ambiguities (e.g., flipped ethoxyphenyl orientation) via X-ray co-crystallography with target proteins .
Q. How can substituent effects on the ethoxyphenyl group be systematically studied to enhance target selectivity?
- Methodological Answer :
- Parallel Synthesis : Prepare derivatives with varied substituents (e.g., methoxy, halogen) using combinatorial chemistry.
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify off-target effects. Correlate substituent electronegativity with selectivity ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
